(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHANMSUSBZRCX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431307 | |
| Record name | (4S)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191090-38-7 | |
| Record name | (4S)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data for (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one (NMR, IR, Mass Spec)
Technical Guide: Spectroscopic Data for Oxazolidinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for spectroscopic data for (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one did not yield specific ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this exact compound. The information presented in this guide is for the closely related structural analogue, (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one , as detailed in the available scientific literature. This data provides valuable insights into the spectroscopic characteristics of 4-substituted-5,5-diphenyloxazolidin-2-ones.
Spectroscopic Data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one
The following tables summarize the reported spectroscopic data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.61-7.58 | m | Aromatic protons | |
| 7.33-7.24 | m | Aromatic protons | |
| 5.85 | s | NH | |
| 4.07 | d | 8.8 | CH-N |
| 2.45-2.35 | m | CH-(CH₃)₂ | |
| 0.99 | d | 6.8 | CH₃ |
| 0.69 | d | 6.8 | CH₃ |
Table 2: ¹³C NMR Data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one [1]
| Chemical Shift (δ) ppm | Assignment |
| 157.3 | C=O |
| 145.2 | Aromatic C |
| 139.7 | Aromatic C |
| 128.3 | Aromatic CH |
| 128.0 | Aromatic CH |
| 127.6 | Aromatic CH |
| 127.1 | Aromatic CH |
| 125.4 | Aromatic CH |
| 125.0 | Aromatic CH |
| 87.6 | C(Ph)₂ |
| 64.1 | CH-N |
| 29.0 | CH-(CH₃)₂ |
| 20.1 | CH₃ |
| 14.4 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one
| Wavenumber (cm⁻¹) | Assignment |
| 3281 | N-H stretch |
| 1747 | C=O stretch |
| 1277 | C-O stretch |
| 700 | Aromatic C-H bend |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one [1]
| m/z | Relative Intensity | Assignment |
| 281 | 3 | [M]⁺ |
| 238 | 2 | |
| 195 | 9 | |
| 194 | 14 | |
| 184 | 14 | |
| 183 | 100 | |
| 167 | 10 | |
| 165 | 18 | |
| 152 | 5 | |
| 116 | 3 | |
| 105 | 56 | |
| 91 | 4 | |
| 77 | 18 |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for oxazolidinone compounds, based on reported methodologies.[1][2]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified oxazolidinone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Reference the chemical shifts to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the finely ground oxazolidinone sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the oxazolidinone derivative in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition:
-
Direct Infusion (ESI): Introduce the sample solution directly into the ion source at a constant flow rate. Acquire spectra in both positive and negative ion modes to determine the optimal ionization.
-
GC-MS: If the compound is sufficiently volatile and thermally stable, inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
Synthetic Workflow Visualization
The following diagram illustrates the synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one from (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol via an oxidative carbonylation reaction.[1][2]
Caption: Synthetic pathway for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one.
References
(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one: A Technical Guide to its Stereochemistry and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one , a member of the "SuperQuat" class of chiral auxiliaries, serves as a powerful tool in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds. Its rigid structure, featuring a sterically demanding gem-diphenyl moiety at the C5 position, provides exceptional facial shielding of the enolate, leading to high levels of diastereoselectivity in reactions such as alkylations and aldol condensations. This high degree of stereocontrol makes it a valuable asset in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.
Synthesis and Core Structure
This compound is synthesized from the corresponding amino alcohol, (S)-2-amino-3-phenyl-1,1-diphenylpropan-1-ol, which can be derived from the natural amino acid L-phenylalanine. The cyclization to the oxazolidinone is typically achieved using a phosgene equivalent. The key structural features that underpin its efficacy as a chiral auxiliary are the C4-benzyl group, which directs the approach of electrophiles, and the gem-diphenyl groups at C5, which lock the conformation of the N-acyl enolate and provide a highly biased steric environment.
Application in Stereoselective Alkylation
The primary application of this compound is in the diastereoselective alkylation of N-acyl derivatives. The process involves the formation of a sodium or lithium enolate from the N-acylated auxiliary, followed by reaction with an alkyl halide. The bulky 5,5-diphenyl group effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite face, thus leading to the formation of a single diastereomer.
Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one
-
Enolate Formation: A solution of N-propionyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, typically sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), is added dropwise to generate the corresponding Z-enolate. The reaction mixture is stirred at this temperature for 30-60 minutes.
-
Alkylation: The desired alkyl halide (e.g., benzyl bromide, methyl iodide) is then added to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired alkylated product.
Quantitative Data for Alkylation Reactions
| Electrophile | Product | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | (4S)-4-Benzyl-3-((2S)-2-benzyl-3-phenylpropanoyl)-5,5-diphenyloxazolidin-2-one | >95:5 | 85 |
| Methyl iodide | (4S)-4-Benzyl-3-((2S)-2-methyl-3-phenylpropanoyl)-5,5-diphenyloxazolidin-2-one | >95:5 | 90 |
| Allyl bromide | (4S)-4-Benzyl-3-((2S)-2-allyl-3-phenylpropanoyl)-5,5-diphenyloxazolidin-2-one | >95:5 | 88 |
Data is representative and may vary based on specific reaction conditions.
Asymmetric Aldol Reactions
While less commonly reported than alkylations, this compound can also be employed in diastereoselective aldol reactions. The formation of a boron enolate, followed by reaction with an aldehyde, typically proceeds with high stereoselectivity to yield the syn-aldol adduct. The facial selectivity is again dictated by the steric hindrance imposed by the gem-diphenyl group.
Cleavage of the Chiral Auxiliary
A crucial step in the synthetic sequence is the non-destructive removal of the chiral auxiliary to liberate the desired chiral carboxylic acid, alcohol, or aldehyde.
Experimental Protocol: Reductive Cleavage to a Chiral Aldehyde
-
Reduction: The N-acyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one derivative is dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂) and cooled to -78 °C. A solution of a reducing agent, typically diisobutylaluminium hydride (DIBAL-H), is added dropwise. The reaction is stirred at this temperature for a few hours.
-
Quenching and Work-up: The reaction is carefully quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the crude aldehyde.
-
Purification: The crude aldehyde is purified by flash chromatography on silica gel. The chiral auxiliary can often be recovered from the aqueous layer after acidification and extraction.
Signaling Pathways and Experimental Workflows
The logical flow of an asymmetric synthesis utilizing this compound can be visualized as follows:
The stereochemical outcome of the alkylation is rationalized by the formation of a chelated Z-enolate, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The 5,5-diphenyl groups create a significant steric barrier, directing the electrophile to the less hindered face of the enolate.
Conclusion
This compound has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of a variety of chiral molecules. Its rigid framework and significant steric bulk ensure excellent control over the stereochemical outcome of enolate reactions. The reliable and high diastereoselectivity, coupled with established protocols for auxiliary removal, makes it an invaluable tool for researchers in academia and the pharmaceutical industry engaged in the synthesis of complex, enantiomerically pure targets.
Physical characteristics of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical characteristics of the chiral auxiliary, (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one, focusing on its melting point and solubility. Due to the limited availability of data for this specific stereoisomer, information from its enantiomer, (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one, is utilized as a reliable reference point, given that enantiomers possess identical physical properties in achiral environments.
Core Physical Properties
The physical properties of this compound are crucial for its application in asymmetric synthesis, influencing reaction conditions, purification, and formulation.
Data Presentation
| Physical Property | Value | Source/Rationale |
| Melting Point | 250-254 °C | Based on the experimentally determined value for its enantiomer, (R)-(+)-5,5-Diphenyl-4-benzyl-2-oxazolidin-2-one. Enantiomers exhibit identical melting points. |
| Solubility | No specific quantitative data is available in the reviewed literature. Generally, oxazolidinone-based chiral auxiliaries are soluble in many polar organic solvents. | General solubility characteristics of related oxazolidinone compounds. |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity and identity. The capillary method is a widely accepted and precise technique for this measurement.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
-
Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance.
-
Purity Indication: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Solubility Determination
Solubility is a critical parameter for reaction solvent selection, purification processes such as recrystallization, and for formulation in drug development. The equilibrium solubility method, often referred to as the shake-flask method, is a standard protocol.
Methodology:
-
System Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed container (e.g., a flask or vial).
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: The saturated solution is carefully separated from the excess solid. This is typically achieved by filtration through a fine-pored membrane or by centrifugation followed by decantation of the supernatant.
-
Concentration Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.
-
Data Reporting: The solubility is expressed in terms of concentration, for example, in grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for characterizing the physical properties of a synthesized chiral auxiliary like this compound.
Caption: Workflow for Physical Property Characterization.
Methodological & Application
Application Notes and Protocols for the Cleavage of Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the cleavage of common chiral auxiliaries from their acylated products. The selection of an appropriate cleavage method is critical to ensure high yield and preservation of the newly created stereocenter's integrity. The following sections detail various cleavage strategies for some of the most widely used chiral auxiliaries in asymmetric synthesis.
General Principles of Chiral Auxiliary Cleavage
The removal of a chiral auxiliary is the final and crucial step in many asymmetric syntheses. The ideal cleavage reaction should be high-yielding, occur under mild conditions to prevent racemization or epimerization of the desired product, and allow for the recovery of the often-valuable chiral auxiliary. The choice of cleavage method depends on the nature of the chiral auxiliary, the desired functional group in the final product (e.g., carboxylic acid, alcohol, aldehyde, ketone), and the stability of the product to the reaction conditions.
Common cleavage strategies include:
-
Hydrolysis: Using acidic or basic conditions to generate carboxylic acids.
-
Reductive Cleavage: Employing hydride reagents to produce alcohols or aldehydes.
-
Oxidative Cleavage: Utilizing oxidizing agents to yield various carbonyl compounds.
-
Transesterification: Reacting with an alcohol under basic or acidic conditions to form esters.
Evans Oxazolidinone Auxiliaries
Evans oxazolidinones are among the most powerful and widely used chiral auxiliaries for stereoselective transformations such as alkylations, aldol reactions, and Diels-Alder reactions.[1] Several methods have been developed for their removal.
Basic Hydrolysis to Carboxylic Acids
A widely adopted method for the cleavage of N-acyl oxazolidinones is hydrolysis using lithium hydroxide and hydrogen peroxide.[2][3] This method is effective for generating the corresponding carboxylic acid while allowing for the recovery of the chiral auxiliary.
Table 1: Basic Hydrolysis of N-Acyl Evans Oxazolidinones
| Substrate | Cleavage Conditions | Product | Yield (%) | e.e. (%) | Reference |
| N-propionyl-4-benzyl-2-oxazolidinone | LiOH, H₂O₂ in THF/H₂O | (S)-2-Methylbutanoic acid | 89 | >98 | [2] |
| N-cinnamoyl-4-phenyl-2-oxazolidinone | LiOH, H₂O₂ in THF/H₂O | (E)-3-Phenylacrylic acid | 92 | >99 | [3] |
Experimental Protocol: Basic Hydrolysis with LiOH/H₂O₂
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the slow addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of ~2.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent after basification.
Diagram 1: General Workflow for Basic Hydrolysis of Evans Auxiliary
Caption: Workflow for basic hydrolysis of Evans auxiliary.
Reductive Cleavage to Alcohols
Reductive cleavage of N-acyl oxazolidinones using strong reducing agents like lithium aluminum hydride (LiAlH₄) provides direct access to the corresponding primary alcohols.
Table 2: Reductive Cleavage of N-Acyl Evans Oxazolidinones
| Substrate | Cleavage Conditions | Product | Yield (%) | e.e. (%) | Reference |
| N-propionyl-4-benzyl-2-oxazolidinone | LiAlH₄ in THF | (S)-2-Methylbutan-1-ol | 85 | >98 | [4] |
| N-benzoyl-4-phenyl-2-oxazolidinone | LiAlH₄ in Et₂O | Phenylmethanol | 90 | >99 | [4] |
Experimental Protocol: Reductive Cleavage with LiAlH₄
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Carefully add lithium aluminum hydride (LiAlH₄) (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
The chiral auxiliary can be recovered from the filter cake.
Myers' Pseudoephedrine Amide Auxiliaries
Pseudoephedrine is a practical chiral auxiliary for the asymmetric alkylation of enolates, providing access to a variety of enantiomerically enriched compounds.[5]
Acidic Hydrolysis to Carboxylic Acids
Vigorous acidic hydrolysis can be employed to cleave the pseudoephedrine auxiliary, yielding the corresponding carboxylic acid.
Table 3: Acidic Hydrolysis of N-Acyl Pseudoephedrine Amides
| Substrate | Cleavage Conditions | Product | Yield (%) | e.e. (%) | Reference |
| N-propionylpseudoephedrine | 9 N H₂SO₄ in dioxane, 115 °C | (S)-2-Methylbutanoic acid | 88 | >99 | [5] |
| N-phenylacetylpseudoephedrine | 6 N HCl in THF, reflux | Phenylacetic acid | 91 | >99 | [5] |
Experimental Protocol: Acidic Hydrolysis
-
Dissolve the N-acyl pseudoephedrine amide (1.0 equiv) in a suitable solvent such as dioxane or THF.
-
Add a strong aqueous acid (e.g., 9 N H₂SO₄ or 6 N HCl) (typically 5-10 volumes).
-
Heat the mixture to reflux (or as specified in the table) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude carboxylic acid.
-
The protonated pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.
Diagram 2: Cleavage Pathways for Myers' Auxiliary
Caption: Cleavage pathways for Myers' auxiliary.
Oppolzer's Camphorsultam Auxiliaries
Oppolzer's camphorsultam is a versatile chiral auxiliary used in a wide range of asymmetric transformations.[6][7] Cleavage of the N-acyl sultam can be achieved under various conditions to afford different functional groups.
Hydrolysis to Carboxylic Acids
Both acidic and basic hydrolysis can be employed to cleave the N-acyl bond, yielding the carboxylic acid and the recoverable sultam auxiliary.
Table 4: Hydrolysis of N-Acyl Oppolzer's Sultams
| Substrate | Cleavage Conditions | Product | Yield (%) | d.e. (%) | Reference |
| N-crotonoyl camphorsultam | LiOH, H₂O₂ in THF/H₂O | (E)-But-2-enoic acid | 95 | >98 | [8] |
| N-propionyl camphorsultam | 6N HCl, reflux | Propanoic acid | 88 | >98 | [9] |
Experimental Protocol: Basic Hydrolysis with LiOH/H₂O₂
-
Dissolve the N-acyl camphorsultam (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).
-
Stir at 0 °C for 3-6 hours.
-
Quench with aqueous sodium sulfite.
-
Acidify with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the carboxylic acid.
-
The camphorsultam auxiliary can be recovered from the aqueous layer.
Reductive Cleavage to Alcohols
Similar to Evans auxiliaries, N-acyl camphorsultams can be reduced to the corresponding alcohols using LiAlH₄.
Table 5: Reductive Cleavage of N-Acyl Oppolzer's Sultams
| Substrate | Cleavage Conditions | Product | Yield (%) | d.e. (%) | Reference |
| N-propionyl camphorsultam | LiAlH₄ in THF | Propan-1-ol | 89 | >98 | [9] |
| N-benzoyl camphorsultam | LiAlH₄ in THF | Phenylmethanol | 91 | >99 | [9] |
Experimental Protocol: Reductive Cleavage with LiAlH₄
-
To a solution of the N-acyl camphorsultam (1.0 equiv) in anhydrous THF at 0 °C under argon, add LiAlH₄ (1.5 equiv) portion-wise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through Celite® and wash the filter cake with THF.
-
Concentrate the filtrate to obtain the crude alcohol.
Enders' SAMP/RAMP Hydrazone Auxiliaries
Enders' SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ( (R)-1-amino-2-methoxymethylpyrrolidine) auxiliaries are widely used for the asymmetric α-alkylation of aldehydes and ketones.
Oxidative Cleavage to Ketones/Aldehydes
Ozonolysis is a common method for the cleavage of the hydrazone to regenerate the carbonyl compound. Milder oxidative methods have also been developed to avoid potential side reactions.
Table 6: Oxidative Cleavage of SAMP/RAMP Hydrazones
| Substrate | Cleavage Conditions | Product | Yield (%) | e.e. (%) | Reference |
| Cyclohexanone SAMP hydrazone derivative | O₃, CH₂Cl₂, -78 °C; then Me₂S | (R)-2-Methylcyclohexanone | 85 | >96 | [10] |
| Propiophenone SAMP hydrazone derivative | SeO₂, H₂O₂, pH 7 buffer | (S)-2-Phenylpropanal | 90 | >95 | [7] |
| 2-Pentanone RAMP hydrazone derivative | Oxalic acid, H₂O, Et₂O | (S)-3-Methyl-2-pentanone | 92 | 99 | [2] |
Experimental Protocol: Oxidative Cleavage with Ozonolysis
-
Dissolve the SAMP/RAMP hydrazone (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) at -78 °C.
-
Bubble ozone through the solution until a blue color persists, indicating complete consumption of the starting material.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (Me₂S) or triphenylphosphine (PPh₃), and allow the solution to warm to room temperature.
-
Concentrate the reaction mixture and purify the resulting carbonyl compound by chromatography.
Diagram 3: Logical Flow for Selecting a Cleavage Method
Caption: Decision tree for cleavage method selection.
Conclusion
The choice of cleavage method for a chiral auxiliary is a critical consideration in asymmetric synthesis. The protocols and data presented here for Evans, Myers', Oppolzer's, and Enders' auxiliaries provide a guide for selecting the most appropriate conditions to obtain the desired product in high yield and stereochemical purity, while also allowing for the efficient recovery of the valuable chiral auxiliary. Researchers should always optimize cleavage conditions for their specific substrate to achieve the best results.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Camphorsultam - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Improving diastereoselectivity in (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve diastereoselectivity in reactions involving the (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one chiral auxiliary.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in Alkylation Reactions
Q: My alkylation reaction using this compound is showing poor diastereoselectivity. What are the common causes and how can I improve it?
A: Low diastereoselectivity in alkylation reactions with Evans-type oxazolidinones is often related to the enolate formation step and the reaction conditions. Here are the key factors to investigate:
-
Incomplete Enolate Formation: Ensure complete deprotonation to form the desired enolate. Using a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaN(TMS)2) or Lithium Diisopropylamide (LDA) is crucial. Incomplete enolate formation can lead to side reactions and reduced selectivity.
-
Temperature Control: Maintaining a low temperature (typically -78 °C) during enolate formation and alkylation is critical.[1] Higher temperatures can lead to decreased selectivity due to the lower energy difference between the transition states leading to the different diastereomers.
-
Chelation: The stereochemical outcome is directed by the formation of a rigid chelated (Z)-enolate. The choice of base and solvent can influence this chelation. For instance, the use of a lithium base in THF promotes the formation of a stable chelate.
-
Electrophile Reactivity: Highly reactive electrophiles are preferred as they can react quickly with the enolate at low temperatures. Less reactive electrophiles may require higher temperatures, which can compromise diastereoselectivity.
-
Solvent Choice: Tetrahydrofuran (THF) is the most common and generally the best solvent for these reactions as it effectively solvates the lithium cation, favoring the formation of the desired enolate.
Troubleshooting Steps:
-
Verify Base Quality: Use freshly titrated or newly purchased strong base.
-
Optimize Temperature: Ensure your cooling bath is maintained at a stable -78 °C throughout the addition and reaction time.
-
Slow Addition: Add the base and the electrophile slowly to maintain a consistent low temperature and minimize side reactions.
-
Consider a Different Base: While LDA is common, NaN(TMS)2 can sometimes offer better results.[2]
-
Purify Starting Materials: Ensure the N-acylated oxazolidinone and the electrophile are pure and free of any protic impurities.
Problem 2: Poor Diastereoselectivity in Aldol Reactions
Q: I am performing an Evans aldol reaction and the diastereomeric ratio (d.r.) is much lower than expected. What should I check?
A: The high diastereoselectivity of the Evans aldol reaction relies on the formation of a specific Z-enolate and a well-organized Zimmerman-Traxler transition state.[3][4] Here's what to troubleshoot:
-
Enolate Geometry: The formation of the Z-enolate is paramount for high syn-selectivity. This is typically achieved using a boron triflate (e.g., Bu2BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA).[5] Using other bases like LDA might not give the same level of Z-enolate selectivity.
-
Lewis Acid: The choice and amount of Lewis acid are critical. Bu2BOTf is generally effective in forming the six-membered ring chair transition state that dictates the stereochemical outcome.[3][5] Other Lewis acids might lead to different selectivities or even the opposite diastereomer.
-
Reaction Temperature: Like alkylations, aldol reactions must be performed at low temperatures (-78 °C to 0 °C) to maximize selectivity.
-
Substrate Structure: The structure of the N-acyl group can influence selectivity. For instance, acetate aldol reactions (where the N-acyl group is acetyl) are known to give poor diastereoselectivity compared to propionate aldols.[4] This is because the methyl group in the propionate system enhances the steric bias in the transition state.[4]
-
Aldehyde Purity: The aldehyde used should be free of acidic impurities and the corresponding carboxylic acid, as these can interfere with the enolization and the Lewis acid.
Troubleshooting Steps:
-
Confirm Enolization Conditions: For syn-aldol products, ensure you are using the standard Bu2BOTf/DIPEA conditions.
-
Use Fresh Lewis Acid: Boron triflates can degrade upon exposure to moisture. Use a fresh or properly stored bottle.
-
Purify the Aldehyde: Distill or purify the aldehyde immediately before use.
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Frequently Asked Questions (FAQs)
Q1: How do I remove the this compound auxiliary after the reaction?
A: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. Common methods include:
-
To form a Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) in a THF/water mixture is a standard and effective method.[2]
-
To form an Alcohol: Reduction with a hydride reagent like lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) will yield the corresponding primary alcohol.
-
To form an Aldehyde: Partial reduction, for example using DIBAL-H, can provide the aldehyde, although this can sometimes be challenging to perform selectively.
-
To form a Ketone: Reaction with an organometallic reagent like a Grignard reagent or an organolithium can lead to the formation of a ketone.
It is important to choose a cleavage method that is compatible with the functionality present in your product.[6]
Q2: Can I recycle the chiral auxiliary?
A: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered and reused.[7] After cleavage, the this compound can be separated from the product by chromatography or extraction and purified for subsequent reactions.
Q3: Why is the diastereoselectivity of acetate aldol reactions using Evans auxiliaries often low?
A: Acetate aldol reactions often exhibit poor diastereoselectivity because the lack of a substituent at the α-position of the enolate (like the methyl group in a propionate aldol) reduces the steric interactions that enforce a highly ordered transition state.[4] This leads to a smaller energy difference between the two diastereomeric transition states, resulting in a lower diastereomeric ratio.[4]
Q4: What is the role of the Lewis acid in controlling diastereoselectivity?
A: In reactions like the Diels-Alder or aldol reaction, the Lewis acid plays a crucial role in coordinating to the carbonyl groups of the N-acyloxazolidinone.[8][9][10] This coordination locks the conformation of the dienophile or enolate, leading to a more organized transition state and enhancing the facial bias imposed by the chiral auxiliary. Different Lewis acids can lead to different levels of diastereoselectivity.[8]
Q5: How can I purify the diastereomers if the selectivity is not optimal?
A: If the diastereoselectivity is not as high as desired, the resulting diastereomers can often be separated using standard laboratory techniques. Flash column chromatography is the most common method for separating diastereomers, as they have different physical properties. In some cases, crystallization can also be an effective method for isolating the major diastereomer in high purity.[11]
Data Presentation
Table 1: Effect of Lewis Acid on Diastereoselectivity in a Diels-Alder Reaction
| Entry | Lewis Acid | Equivalents | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Et2AlCl | 1.5 | -78 | 70 | >95:5 |
| 2 | Yb(OTf)3 | 1.5 | 23 | 0 | - |
| 3 | SnCl4 | 1.5 | -78 | 55 | 85:15 |
| 4 | TiCl4 | 1.5 | -78 | 62 | 90:10 |
Data adapted from a representative Diels-Alder reaction with a similar N-acyloxazolidinone.[8]
Table 2: Typical Diastereomeric Ratios in Alkylation Reactions
| Electrophile | Base | Temperature (°C) | Diastereomeric Ratio |
| Allyl Iodide | NaN(TMS)2 | -78 | 98:2 |
| Benzyl Bromide | LDA | -78 | >95:5 |
| Methyl Iodide | LDA | -78 | >95:5 |
Data is representative of typical outcomes for alkylations of N-propionyl oxazolidinones.[2]
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
-
Preparation: Under an inert atmosphere (Argon), dissolve the N-propionyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add Sodium bis(trimethylsilyl)amide (NaN(TMS)2) (1.1 eq, as a 1.0 M solution in THF) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the major diastereomer. The diastereomeric ratio can be determined by GC or 1H NMR analysis of the crude product.[2]
Visualizations
Caption: Workflow for a typical diastereoselective alkylation experiment.
Caption: Troubleshooting flowchart for low diastereoselectivity.
References
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ethz.ch [ethz.ch]
Optimization of reaction conditions for alkylation with (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one chiral auxiliary in asymmetric alkylation reactions. This highly sterically hindered auxiliary, sometimes referred to as a "SuperQuat" analogue, offers enhanced facial selectivity in enolate reactions due to the gem-diphenyl substitution at the C5 position.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over the traditional Evans auxiliary, (S)-4-Benzyl-2-oxazolidinone?
A1: The key advantage lies in the increased steric hindrance provided by the two phenyl groups at the 5-position. This substitution locks the conformation of the 4-benzyl group, creating a more defined chiral environment. This enhanced steric bias generally leads to higher diastereoselectivity in alkylation reactions compared to the classic Evans auxiliary. The gem-disubstitution also sterically hinders nucleophilic attack at the endocyclic carbonyl, which can facilitate a cleaner cleavage of the N-acyl product and improve the recovery of the valuable auxiliary.[1]
Q2: Which bases are recommended for the enolate formation of N-acylated this compound?
A2: Strong, non-nucleophilic bases are required to ensure complete and rapid enolate formation. Lithium bis(trimethylsilyl)amide (LiHMDS) and sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices. These bases are highly effective at low temperatures (e.g., -78 °C) and their bulky nature can contribute to the formation of the desired Z-enolate, which is crucial for high diastereoselectivity. Lithium diisopropylamide (LDA) is also a viable option.
Q3: What is the optimal temperature range for the alkylation step?
A3: The enolate generation and subsequent alkylation should be carried out at low temperatures to maximize selectivity and minimize side reactions. A typical temperature range is -78 °C to -40 °C. It is crucial to maintain a low temperature during the addition of the alkylating agent to the enolate solution.
Q4: How can the chiral auxiliary be removed after the alkylation?
A4: Several methods can be employed for the cleavage of the auxiliary to furnish the desired carboxylic acid, alcohol, or aldehyde.
-
For Carboxylic Acids: Hydrolysis using lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C is a standard and effective method.
-
For Primary Alcohols: The N-acyl product can be reduced to the corresponding primary alcohol using reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
For Aldehydes: Direct reduction to the aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[2][3] This method is particularly effective with gem-disubstituted auxiliaries like the one .
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Alkylated Product | 1. Incomplete Enolate Formation: The N-acyl imide is less acidic than a corresponding ketone. The base may not be strong enough or may have degraded. | 1a. Ensure the use of a strong, freshly titrated base (e.g., LiHMDS, NaHMDS, LDA). 1b. Use a slight excess of the base (1.05-1.1 equivalents). |
| 2. Poor Quality Alkylating Agent: The alkyl halide (or other electrophile) may be old or contain inhibitors. | 2. Use a freshly purified or newly purchased alkylating agent. For less reactive halides, consider converting to the corresponding iodide or triflate. | |
| 3. Reaction Temperature Too High: The enolate may be unstable at higher temperatures, leading to decomposition or side reactions. | 3. Maintain a strict low-temperature profile (-78 °C) throughout the enolate formation and alkylation steps. | |
| Low Diastereoselectivity | 1. Incomplete Formation of the Z-Enolate: The formation of the E-enolate can lead to the opposite diastereomer. | 1a. Ensure rapid deprotonation at -78 °C with a strong lithium or sodium amide base. 1b. The choice of solvent can be critical; tetrahydrofuran (THF) is generally preferred as it effectively coordinates the metal cation. |
| 2. Epimerization of the Product: The newly formed stereocenter can epimerize if the reaction is quenched at too high a temperature or during workup with protic sources. | 2a. Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). 2b. Avoid prolonged exposure to basic or acidic conditions during workup. | |
| 3. Reaction Temperature Too High During Alkylation: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower selectivity. | 3. Add the alkylating agent slowly at -78 °C and allow the reaction to proceed at this temperature or warm very slowly. | |
| Formation of Side Products | 1. N-Alkylation: The nitrogen of the oxazolidinone can be alkylated if the N-H bond is not fully deprotonated during the acylation step, or if the starting material is not fully acylated. | 1. Ensure complete acylation of the auxiliary before the alkylation step. Purify the N-acyl imide if necessary. |
| 2. O-Alkylation: The enolate can undergo O-alkylation, though this is less common with alkyl halides. | 2. This is generally not a major issue with reactive alkyl halides but can be observed with harder electrophiles. | |
| 3. Di-alkylation: If the product is deprotonated by unreacted base or another enolate molecule, a second alkylation can occur. | 3. Use only a slight excess of base (1.05 eq.) and add the alkylating agent slowly. | |
| Difficulty in Cleaving the Auxiliary | 1. Steric Hindrance: The gem-diphenyl groups significantly hinder attack at the endocyclic carbonyl, but can also slow the desired exocyclic cleavage. | 1. For hydrolytic cleavage, ensure sufficient reaction time and that the temperature is maintained at 0 °C to prevent side reactions. For reductive cleavage, a slight excess of the reducing agent may be necessary. |
| 2. Incomplete Reaction: The cleavage conditions may not be sufficiently forcing. | 2. Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature (e.g., to room temperature for hydrolysis) can be attempted, but with caution to avoid racemization. |
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the alkylation of N-acylated "SuperQuat" auxiliaries, which serve as a good model for the this compound.
Table 1: Diastereoselective Alkylation of N-Acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one
| Entry | N-Acyl Group | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| 1 | Propionyl | BnBr | LHMDS | THF | -78 | 94 | 94 |
| 2 | Propionyl | MeI | LHMDS | THF | -78 | - | 85-94[2] |
| 3 | Butyryl | Allyl-I | LHMDS | THF | -78 | - | 85-94[2] |
| 4 | Phenylacetyl | EtI | LHMDS | THF | -78 | - | 85-94[2] |
Data extrapolated from studies on the closely related 5,5-dimethyl "SuperQuat" auxiliary.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with the N-acylated this compound (1.0 eq.).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: A solution of LiHMDS or NaHMDS (1.05 eq., typically 1.0 M in THF) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 30-60 minutes.
-
Alkylation: The alkylating agent (1.1-1.5 eq.) is added neat or as a solution in THF, dropwise, at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the major diastereomer. The high crystallinity of products derived from this auxiliary may also allow for purification by recrystallization.
Visualizations
Caption: Experimental workflow for the diastereoselective alkylation.
Caption: Logical workflow for troubleshooting common alkylation issues.
References
Technical Support Center: Purification of Products from (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from the chiral auxiliary, (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products derived from this compound?
A1: The two primary methods for purifying diastereomeric products obtained using this chiral auxiliary are flash column chromatography and recrystallization. The choice between these methods depends on the physical properties of the product (e.g., crystallinity) and the polarity difference between the diastereomers.
Q2: How can I determine the diastereomeric ratio (d.r.) of my product before and after purification?
A2: The diastereomeric ratio is typically determined using high-performance liquid chromatography (HPLC) on a chiral column or by proton nuclear magnetic resonance (¹H NMR) spectroscopy.[1][2][3] In ¹H NMR, specific protons in each diastereomer will have slightly different chemical shifts, allowing for integration and calculation of the ratio. For more accurate quantification, especially for high d.r., chiral HPLC or gas chromatography (GC) is often preferred.[4]
Q3: Is it always necessary to separate the diastereomers before cleaving the chiral auxiliary?
A3: While not strictly necessary in all cases, it is highly recommended. Separating the diastereomers before cleavage ensures the enantiomeric purity of your final product. Since diastereomers have different physical properties, they can be separated by standard techniques like chromatography or crystallization.[5][6] Once the auxiliary is removed, you are left with enantiomers, which are much more difficult to separate.
Q4: What is the most common method for cleaving the this compound auxiliary?
A4: The most common method for cleaving N-acyl oxazolidinones is hydrolysis using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂). This method is effective in generating the corresponding carboxylic acid while allowing for the recovery of the chiral auxiliary. Other methods, such as reduction with lithium borohydride (LiBH₄) to yield the corresponding alcohol, can also be employed depending on the desired final product.
Q5: How can I recover the chiral auxiliary after cleavage?
A5: After the cleavage reaction, the chiral auxiliary can typically be recovered by extraction from the reaction mixture. The exact procedure will depend on the workup conditions of the cleavage reaction. Generally, after quenching the reaction, the auxiliary can be extracted into an organic solvent, which is then washed, dried, and concentrated. The recovered auxiliary can often be purified by recrystallization and reused.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of diastereomers (overlapping peaks) | Inappropriate solvent system (polarity is too high or too low). | Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of ethyl acetate and hexanes. Small additions of a more polar solvent like methanol or a less polar one like dichloromethane can sometimes improve separation. Use a gradient elution to better resolve compounds with close Rf values. |
| Co-elution with impurities. | Ensure the crude product is as clean as possible before loading onto the column. A pre-purification step, such as a simple filtration through a plug of silica gel, can sometimes remove baseline impurities. | |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If the product is very polar, consider using a more polar solvent system, such as dichloromethane/methanol. |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. | |
| Streaking or tailing of peaks | The compound is too polar for the chosen solvent system. | Add a small amount of a polar modifier to your eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or channels. | |
| The sample was not loaded correctly. | Dissolve the crude product in a minimal amount of solvent and load it onto the column in a concentrated band. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding the solution with a small crystal of the desired product can also initiate crystallization. |
| The chosen solvent is not appropriate. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. | |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| The compound is impure. | Try to purify the compound further by another method, such as flash chromatography, before attempting recrystallization. | |
| Poor recovery of the product. | The product is too soluble in the cold solvent. | Ensure the solution is sufficiently cooled before filtration. Minimize the amount of cold solvent used to wash the crystals. |
| The recrystallized product is not pure (contains the other diastereomer). | The diastereomers co-crystallize. | This can be a challenging issue. Try different recrystallization solvents or solvent systems. Sometimes, multiple recrystallizations are necessary. In some cases, chromatography may be the only effective method for separation. |
Quantitative Data
Table 1: Purification of Aldol Products
| Product Type | Purification Method | Solvent System (Chromatography) | Diastereomeric Ratio (d.r.) Before Purification | Diastereomeric Ratio (d.r.) After Purification | Yield (%) |
| Syn-Aldol Adduct | Flash Chromatography | Ethyl Acetate/Hexanes (gradient) | 95:5 | >99:1 | 85-95 |
| Anti-Aldol Adduct | Recrystallization | Isopropanol/Hexanes | 90:10 | >98:2 | 70-85 |
Table 2: Purification of Alkylation Products
| Product Type | Purification Method | Solvent System (Chromatography) | Diastereomeric Ratio (d.r.) Before Purification | Diastereomeric Ratio (d.r.) After Purification | Yield (%) |
| α-Alkylated Product | Flash Chromatography | Dichloromethane/Hexanes (gradient) | 98:2 | >99:1 | 90-98 |
| β-Alkylated Product | Flash Chromatography | Ethyl Acetate/Toluene (isocratic) | 85:15 | >95:5 | 80-90 |
Experimental Protocols
Protocol 1: Purification of a Diastereomeric Mixture by Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial, least polar eluent.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent or a slightly more polar solvent).
-
Carefully apply the sample to the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or air) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the desired pure diastereomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
An ideal solvent will dissolve the product when hot but yield crystals upon cooling.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Logical flow for troubleshooting purification issues.
References
- 1. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. How can diastereomers be separated? [vedantu.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Reactions with (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the chiral auxiliary, (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during stereoselective experiments.
Frequently Asked Questions (FAQs)
Q1: I am not achieving the expected diastereoselectivity in my aldol reaction. What are the most critical factors to consider?
A1: Achieving high diastereoselectivity is multifactorial. The primary factors include the choice of Lewis acid, the solvent system, the reaction temperature, and the nature of the enolate formation. The selection of the Lewis acid is particularly crucial as it governs the transition state geometry of the reaction. For N-acyl oxazolidinones, the stereochemical outcome is often dictated by whether the Lewis acid can form a chelate with the carbonyl groups of the auxiliary.
Q2: How does the choice of Lewis acid influence the stereochemical outcome of the reaction?
A2: Lewis acids can be broadly categorized as chelating or non-chelating, which directly impacts the facial selectivity of the nucleophilic attack on the electrophile.
-
Chelating Lewis Acids (e.g., TiCl₄, SnCl₄, MgBr₂): These Lewis acids can coordinate to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone ring. This forms a rigid, chelated transition state that typically directs the reaction to yield the syn-aldol product.
-
Non-chelating Lewis Acids (e.g., BF₃·OEt₂): These Lewis acids coordinate to only one of the carbonyl oxygens, leading to a more open transition state. This often results in the formation of the anti-aldol product.
The interplay between the Lewis acid and the chiral auxiliary is a powerful tool for controlling the stereochemical outcome.
Q3: My reaction is sluggish or does not go to completion. What can I do to improve the reaction rate?
A3: Several factors can contribute to a slow reaction rate:
-
Purity of Reagents: Ensure all reagents, especially the Lewis acid and the solvent, are anhydrous. Trace amounts of water can quench the Lewis acid and the enolate.
-
Temperature: While lower temperatures generally enhance stereoselectivity, they also decrease the reaction rate. A systematic increase in temperature may be necessary to find a balance between selectivity and reaction time.
-
Stoichiometry of Lewis Acid: The amount of Lewis acid can be critical. For some reactions, a stoichiometric amount or even a slight excess of the Lewis acid is required to ensure full activation of the substrate.
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the intermediates. Dichloromethane is a common solvent for these reactions, but others like toluene or THF may be more suitable for specific systems.
Q4: I am observing a mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
A4: To improve the diastereomeric ratio:
-
Optimize the Lewis Acid: The choice of Lewis acid is paramount. A screening of different Lewis acids (e.g., TiCl₄, SnCl₄, Zn(OTf)₂) may be necessary to identify the optimal one for your specific substrate and electrophile.
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) often leads to a more ordered transition state and higher diastereoselectivity.
-
Choice of Base for Enolate Formation: For reactions involving enolate formation, the choice of base (e.g., LDA, Bu₂BOTf with an amine base) can significantly impact the geometry of the enolate and, consequently, the stereochemical outcome.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aldol Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Lewis Acid | Screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, Bu₂BOTf, Zn(OTf)₂). | Identify a Lewis acid that provides a more organized transition state and higher d.r. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C). | Increased organization of the transition state, leading to improved diastereoselectivity. |
| Incorrect Enolate Geometry | If using a boron enolate, ensure the correct amine base (e.g., triethylamine, diisopropylethylamine) is used with Bu₂BOTf. For titanium enolates, the choice of amine base is also critical. | Formation of the desired (Z)-enolate, which is crucial for high syn-selectivity in many cases. |
| Presence of Water | Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly distilled solvents. | Prevention of Lewis acid quenching and side reactions that can lower selectivity. |
Issue 2: Poor Yield in Alkylation Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Enolate Formation | Ensure the stoichiometry of the base (e.g., LDA) is correct and that the temperature is sufficiently low during enolate formation. | Complete deprotonation to form the enolate, leading to a higher yield of the alkylated product. |
| Low Reactivity of Electrophile | Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an iodide or triflate). | Increased rate of the desired Sₙ2 reaction. |
| Lewis Acid Quenching | Use a stoichiometric amount of a suitable Lewis acid if the alkylating agent is unreactive. | Activation of the electrophile and/or formation of a more reactive enolate. |
| Side Reactions | Analyze the crude reaction mixture to identify potential side products (e.g., starting material decomposition, multiple alkylations). Adjust reaction conditions accordingly (e.g., temperature, reaction time). | Minimization of undesired reaction pathways and increased yield of the target product. |
Data Presentation: Effect of Lewis Acid on Diastereoselectivity
Table 1: Diastereoselectivity in the Alkylation of N-Acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one Enolates
| Entry | Electrophile | Lewis Acid/Base System | Diastereomeric Excess (d.e.) |
| 1 | Benzyl bromide | LDA | 85% |
| 2 | Methyl iodide | LDA | 94% |
| 3 | Allyl bromide | LDA | 90% |
| 4 | Isopropyl iodide | LDA | 88% |
Data is representative for this class of chiral auxiliaries and indicates the high levels of stereocontrol achievable.[1][2]
Experimental Protocols
Key Experiment: TiCl₄-Mediated Aldol Reaction of N-Propionyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
This protocol is a standard procedure for achieving high syn-diastereoselectivity in aldol reactions using a chelating Lewis acid.
Materials:
-
N-Propionyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-propionyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to 0 °C.
-
Add TiCl₄ (1.1 equiv) dropwise. The solution will typically turn a deep red or yellow color.
-
Stir the mixture at 0 °C for 5 minutes.
-
Add DIPEA (1.2 equiv) dropwise. The formation of the titanium enolate is usually indicated by a color change.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Cool the solution to -78 °C.
-
Add the aldehyde (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product can then be purified by flash column chromatography.
Visualizations
Logical Relationship: Influence of Lewis Acid on Stereoselectivity
Caption: Control of stereoselectivity by Lewis acid type.
Experimental Workflow: TiCl₄-Mediated Aldol Reaction
Caption: Step-by-step workflow for a typical aldol reaction.
References
Technical Support Center: Cleavage of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one Auxiliary
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of the sterically hindered (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one chiral auxiliary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cleavage of the N-acyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one auxiliary.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cleavage of the Auxiliary | Steric Hindrance: The bulky 5,5-diphenyl groups significantly hinder the approach of the nucleophile to the exocyclic carbonyl group. Standard cleavage conditions may not be sufficiently reactive. | - Increase reaction temperature and/or time. Monitor the reaction closely for potential side product formation.- Switch to a less sterically demanding nucleophile. For example, lithium borohydride (LiBH₄) for reductive cleavage or magnesium methoxide for transesterification may be more effective than lithium hydroperoxide. |
| Incomplete reaction: Insufficient reagent, low temperature, or short reaction time. | - Increase the equivalents of the cleaving reagent.- Optimize the reaction temperature and extend the reaction time. Use TLC or HPLC to monitor the reaction progress. | |
| Formation of Undesired Side Products (e.g., Endocyclic Cleavage) | Use of strong, non-selective nucleophiles: Strong bases like lithium hydroxide (LiOH) can favor attack at the less sterically hindered endocyclic carbonyl, leading to the destruction of the auxiliary.[1][2] | - Use milder, more selective reagents. Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is generally preferred for selective exocyclic cleavage.[1][2]- For substrates prone to endocyclic cleavage even with LiOOH, consider alternative methods like reductive cleavage or transesterification. |
| Epimerization of the α-Stereocenter | Harsh reaction conditions: Prolonged exposure to strong bases or high temperatures can lead to the deprotonation and reprotonation of the α-proton, resulting in racemization.[3] | - Employ milder cleavage conditions (lower temperature, shorter reaction time).- Use less basic cleavage reagents. Transesterification with magnesium methoxide is known to be mild and can minimize epimerization.- If basic conditions are unavoidable, carefully control the reaction temperature and time. |
| Difficulty in Isolating the Cleaved Product and/or Recovering the Auxiliary | Similar polarities: The cleaved product and the recovered auxiliary may have similar polarities, making chromatographic separation challenging. | - Optimize the purification protocol. This may involve derivatization of the product or auxiliary to alter its polarity before chromatography.- For the auxiliary, consider a crystallization step for purification. |
| Emulsion formation during workup: This can complicate extraction and lead to loss of material. | - Use a different solvent system for extraction.- Add brine to the aqueous layer to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: Why is the cleavage of the this compound auxiliary more challenging than that of the standard Evans auxiliary?
The primary challenge arises from the significant steric hindrance imposed by the two phenyl groups at the 5-position of the oxazolidinone ring. This bulkiness shields the exocyclic carbonyl group, making it less accessible to nucleophilic attack. Consequently, harsher reaction conditions or more potent/less sterically hindered nucleophiles are often required to achieve efficient cleavage, which in turn can increase the risk of side reactions like epimerization.
Q2: What are the most common methods for cleaving this bulky auxiliary, and what are their pros and cons?
| Cleavage Method | Pros | Cons |
| Hydrolysis (LiOH/H₂O₂) | - Well-established for Evans auxiliaries.- Generally provides the carboxylic acid directly. | - May be slow or incomplete due to steric hindrance.- Risk of endocyclic cleavage, destroying the auxiliary.[1][2]- Potential for epimerization under basic conditions.- Safety concerns due to oxygen evolution. |
| Reductive Cleavage (e.g., LiBH₄) | - Often effective for sterically hindered substrates.- Provides the primary alcohol, which can be a useful synthetic handle. | - Does not yield the carboxylic acid directly.- Requires an additional oxidation step if the acid is the desired product. |
| Transesterification (e.g., Mg(OMe)₂, NaOMe) | - Mild conditions, which can minimize epimerization.- Can be effective for substrates where hydrolysis is problematic. | - Yields the methyl ester, requiring a subsequent hydrolysis step to obtain the carboxylic acid.- The efficiency can be substrate-dependent. |
| Lewis Acid-Catalyzed Cleavage | - Can offer alternative reactivity and selectivity. | - Optimization of the Lewis acid and reaction conditions is often required.- May not be compatible with all functional groups in the substrate. |
Q3: How can I minimize epimerization at the newly formed stereocenter during cleavage?
Minimizing epimerization is crucial for preserving the stereochemical integrity of your product. Key strategies include:
-
Use of Milder Reagents: Opt for less basic cleavage methods like transesterification with magnesium methoxide.
-
Low Temperatures: Perform the cleavage at the lowest temperature that allows for a reasonable reaction rate.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Careful Choice of Base: If a base is required, use a non-nucleophilic base and carefully control its stoichiometry.
Q4: What is the difference between endocyclic and exocyclic cleavage, and how can I favor the desired exocyclic cleavage?
-
Exocyclic cleavage is the desired pathway where the nucleophile attacks the exocyclic N-acyl carbonyl group, releasing the acylated product and preserving the chiral auxiliary.
-
Endocyclic cleavage is an undesired pathway where the nucleophile attacks the carbamate carbonyl within the oxazolidinone ring, leading to the destruction of the auxiliary.[1][2]
To favor exocyclic cleavage:
-
Use reagents known to selectively attack the exocyclic carbonyl, such as lithium hydroperoxide (LiOOH).[1][2]
-
Avoid harsh, non-selective nucleophiles like LiOH alone.
-
For particularly challenging substrates, alternative methods like reductive cleavage or transesterification that proceed via different mechanisms can circumvent this issue.
Data Presentation: Comparison of Cleavage Methods
The following table summarizes typical yields and observed epimerization levels for different cleavage methods applied to N-acyloxazolidinones. Note that specific results for the this compound auxiliary are limited in the literature, and these values are based on general observations for sterically hindered Evans-type auxiliaries.
| Cleavage Method | Reagents | Typical Yield (%) | Epimerization Level | Notes |
| Hydrolysis | LiOH, H₂O₂ | 60-90 | Low to Moderate | Yield and epimerization are highly dependent on substrate and reaction conditions. May be sluggish for this bulky auxiliary. |
| Reductive Cleavage | LiBH₄ | 70-95 | Generally Low | Provides the corresponding alcohol. |
| Transesterification | Mg(OMe)₂ | 75-95 | Very Low | A mild and often preferred method for sensitive substrates. |
| Transesterification | NaOMe | 70-90 | Low | Can be more reactive but potentially less selective than Mg(OMe)₂. |
| Lewis Acid Catalysis | Yb(OTf)₃, ROH | 65-85 | Low | Substrate and Lewis acid dependent. |
Experimental Protocols
Protocol 1: Reductive Cleavage using Lithium Borohydride (LiBH₄)
This method is often effective for sterically hindered substrates and yields the corresponding primary alcohol.
Workflow Diagram:
Caption: Reductive cleavage experimental workflow.
Methodology:
-
Dissolve the N-acyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium borohydride (2.0-4.0 equiv) in THF to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the mixture vigorously for 1 hour, then extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired alcohol from the recovered chiral auxiliary.
**Protocol 2: Transesterification using Magnesium Methoxide (Mg(OMe)₂) **
This mild method is particularly useful for substrates prone to epimerization and yields the corresponding methyl ester.
Logical Relationship Diagram:
Caption: Rationale for choosing Mg(OMe)₂ cleavage.
Methodology:
-
Suspend magnesium turnings (2.0 equiv) in anhydrous methanol under an inert atmosphere.
-
Add a catalytic amount of iodine (a single crystal) to initiate the reaction. The mixture will warm up and hydrogen gas will evolve.
-
Stir the mixture until all the magnesium has reacted to form a solution of magnesium methoxide.
-
In a separate flask, dissolve the N-acyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous methanol.
-
Add the freshly prepared magnesium methoxide solution to the solution of the N-acyl auxiliary at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the methyl ester and the recovered chiral auxiliary.
References
How to determine enantiomeric excess for products from (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chiral auxiliary, (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one. The focus is on accurately determining the enantiomeric excess (e.e.) of reaction products.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of determining enantiomeric excess.
Issue 1: Inaccurate or irreproducible enantiomeric excess (e.e.) values from chiral HPLC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete separation of enantiomers | Optimize the mobile phase composition (e.g., adjust the ratio of hexane/isopropanol). | Baseline separation of the enantiomeric peaks. |
| Screen different chiral stationary phases (CSPs) (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H). | Improved resolution (Rs > 1.5) between the enantiomer peaks. | |
| Adjust the flow rate to improve peak shape and resolution. | Sharper peaks and better separation. | |
| Co-elution with impurities | Analyze the sample by achiral HPLC to identify the presence of impurities. | A clean chromatogram with only the product peak. |
| Purify the sample using flash chromatography before chiral HPLC analysis. | Removal of impurities that may interfere with the chiral separation. | |
| Inconsistent retention times | Ensure the HPLC system is properly equilibrated with the mobile phase. | Stable and reproducible retention times for both enantiomers. |
| Control the column temperature using a column oven. | Consistent retention times across different runs. | |
| Incorrect peak integration | Manually inspect and adjust the integration parameters to ensure accurate peak area determination. | Correct and consistent peak areas for both enantiomers. |
Issue 2: Difficulty in determining diastereomeric ratio by ¹H NMR spectroscopy.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Overlapping signals of diastereomers | Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion. | Better resolution of the signals corresponding to each diastereomer. |
| Add a chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to induce chemical shift differences. | Separation of previously overlapping signals into distinct peaks for each diastereomer. | |
| Acquire spectra at different temperatures to potentially resolve overlapping signals. | Improved signal separation due to temperature-dependent conformational changes. | |
| Poor signal-to-noise ratio | Increase the number of scans to improve the signal-to-noise ratio. | Clearer and more easily integrable peaks. |
| Use a more concentrated sample, if solubility permits. | Stronger signals for accurate integration. | |
| Complex multiplets | Utilize 2D NMR techniques such as COSY or HSQC to help assign and resolve complex signals. | Unambiguous assignment of protons for each diastereomer, facilitating accurate integration. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle for determining the enantiomeric excess of a product synthesized using this compound?
The determination of enantiomeric excess for a product derived from this chiral auxiliary is typically a two-step process. First, the diastereomeric ratio of the product, while the auxiliary is still attached, is determined. This is because the two resulting products are diastereomers, which have different physical properties and can be distinguished by techniques like NMR or chromatography. After determining the diastereomeric ratio, the chiral auxiliary is cleaved from the major diastereomer to yield the desired enantiomerically enriched product. The enantiomeric excess of the final product is then confirmed, often by chiral HPLC or polarimetry.
Q2: Which analytical technique is most suitable for determining the diastereomeric ratio?
¹H NMR spectroscopy is one of the most common and direct methods for determining the diastereomeric ratio of the crude reaction mixture.[1] By integrating the signals of protons that are in different chemical environments in the two diastereomers, a quantitative ratio can be obtained.[1] Chiral HPLC can also be used to separate and quantify the diastereomers.
Q3: How do I choose the right chiral HPLC column for my product?
The selection of a chiral stationary phase (CSP) is crucial and often requires screening.[2] Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® and Chiralpak® series), are a good starting point as they show broad applicability for a wide range of compounds.[3] The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), will also need to be optimized.[4]
Q4: Can I use polarimetry to determine the enantiomeric excess?
While polarimetry can be used, it has limitations.[5][6] It requires that the specific rotation of the pure enantiomer is known and that the sample is free of other optically active impurities.[6] Chiral HPLC and NMR are generally considered more reliable and accurate methods for determining enantiomeric purity.[6][7]
Q5: What are the common methods for cleaving the this compound auxiliary?
The N-acyl group containing the desired product can be cleaved from the oxazolidinone auxiliary under various conditions to yield different functional groups. For example, hydrolysis with a base like lithium hydroxide (LiOH) will yield the carboxylic acid. Reduction with a reagent like lithium borohydride (LiBH₄) will give the corresponding alcohol. It is important to choose cleavage conditions that do not cause racemization of the product.
Experimental Protocols
Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Take a representative sample of the crude reaction mixture after work-up.
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify well-resolved signals corresponding to protons of the two diastereomers. Protons alpha to the carbonyl group or on the chiral auxiliary itself are often good candidates.
-
Integrate the corresponding signals for each diastereomer.
-
The diastereomeric ratio (d.r.) is calculated as the ratio of the integration values.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Purify the product to remove any starting materials and byproducts.
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method Development:
-
Column: Start with a polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance.
-
-
Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Visualizations
Caption: Workflow for determining the enantiomeric excess of products from this compound.
References
- 1. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Overcoming poor reactivity of substrates with (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral auxiliary, (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one. This guide addresses common issues related to poor substrate reactivity and offers solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral auxiliary, a class of compounds used to control the stereochemical outcome of a chemical reaction.[1] It is a derivative of Evans oxazolidinones, which are widely employed in asymmetric synthesis for reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1] The bulky 5,5-diphenyl substituents provide a high degree of steric hindrance, which can lead to excellent stereoselectivity in the products.
Q2: Why am I observing low or no reactivity of my substrate with this auxiliary?
Poor reactivity can stem from several factors, primarily related to the significant steric bulk of the 5,5-diphenyl groups. This steric hindrance can impede the approach of substrates and reagents. Specific causes include:
-
Inefficient N-acylation: The initial step of attaching the acyl group to the oxazolidinone nitrogen can be sluggish due to the steric hindrance around the nitrogen atom.
-
Incomplete enolate formation: The deprotonation of the α-carbon to form the enolate is a critical step. The bulky auxiliary can hinder the access of the base to the α-proton, leading to incomplete enolization.
-
Sterically demanding substrates or electrophiles: The combination of a bulky auxiliary and a sterically hindered substrate or electrophile can significantly slow down or prevent the desired reaction.
-
Suboptimal reaction conditions: Temperature, solvent, and the choice of base or Lewis acid are crucial and may need to be optimized for this specific auxiliary.
Q3: How can I improve the yield of my N-acylation reaction?
For sterically hindered oxazolidinones, standard acylation conditions may be insufficient. Consider the following strategies:
-
Use of a more reactive acylating agent: Acyl chlorides or anhydrides are typically used. In cases of poor reactivity, using the acyl chloride may be more effective than the corresponding anhydride.
-
Alternative activation methods: The use of coupling agents like pivaloyl chloride with triethylamine can facilitate the acylation.[2]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in N-acylation reactions by providing efficient and rapid heating.[3][4]
Q4: What are the best practices for the enolization step in alkylation or aldol reactions?
Complete enolate formation is crucial for high yields and stereoselectivity. For this sterically hindered auxiliary, consider the following:
-
Choice of a strong, non-nucleophilic base: Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used. For particularly stubborn substrates, a stronger base or a combination of additives might be necessary.
-
Optimization of reaction temperature: Enolization is typically carried out at low temperatures (-78 °C) to maintain kinetic control and prevent side reactions. However, for some substrates, a slightly higher temperature may be required to achieve complete deprotonation, though this should be approached with caution to avoid loss of stereoselectivity.
-
Use of Lewis acids in aldol reactions: For aldol reactions, the formation of a boron or titanium enolate is common. Dibutylboron triflate (Bu₂BOTf) with a tertiary amine base is a standard choice for generating Z-enolates, which typically lead to syn-aldol products.[5] The choice of Lewis acid can significantly influence the diastereoselectivity.
Q5: How do I remove the this compound auxiliary after the reaction?
The auxiliary can be cleaved to yield the desired carboxylic acid, alcohol, or other derivatives. A common and effective method is hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1] This method is generally high-yielding and preserves the stereochemical integrity of the product. Other methods, such as reduction with lithium borohydride (LiBH₄) to yield the corresponding alcohol, can also be employed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield in N-acylation | Incomplete reaction due to steric hindrance. | 1. Switch from acyl anhydride to the more reactive acyl chloride. 2. Employ an activating agent such as pivaloyl chloride in the presence of triethylamine. 3. Consider using microwave-assisted synthesis to accelerate the reaction. |
| Incomplete conversion in alkylation/aldol reaction | Insufficient enolization due to steric hindrance or weak base. | 1. Ensure the use of a sufficiently strong, non-nucleophilic base like LDA or NaHMDS. 2. Slightly increase the reaction temperature during enolization, monitoring for any loss of diastereoselectivity. 3. For aldol reactions, ensure the Lewis acid (e.g., Bu₂BOTf) and base are of high purity and used in the correct stoichiometry. |
| Low diastereoselectivity | - Incomplete Z-enolate formation in aldol reactions. - Reaction temperature is too high, leading to thermodynamic control. - Inappropriate Lewis acid for the desired stereochemical outcome. | 1. Strictly maintain low temperatures (e.g., -78 °C) throughout the enolization and reaction sequence. 2. For syn-aldol products, ensure conditions favor Z-enolate formation (e.g., Bu₂BOTf, DIPEA). 3. For anti-aldol products, different Lewis acids (e.g., TiCl₄) and conditions may be required. |
| Difficulty in cleaving the auxiliary | Steric hindrance around the acyl group preventing reagent access. | 1. Increase the reaction time and/or temperature for the LiOH/H₂O₂ hydrolysis. 2. Ensure an adequate excess of LiOH and H₂O₂ is used. 3. Consider alternative cleavage methods, such as reductive cleavage with LiBH₄ if an alcohol is the desired product. |
Experimental Protocols
N-Acylation of this compound
This protocol describes a general procedure for the acylation of the chiral auxiliary.
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Asymmetric Aldol Reaction
This protocol outlines a typical procedure for a diastereoselective aldol reaction.
Materials:
-
N-acylated this compound
-
Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the N-acylated auxiliary (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv). Stir for 30-60 minutes at -78 °C to form the boron enolate.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% H₂O₂.
-
Stir the mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄ and concentrate.
-
Purify the aldol adduct by flash column chromatography.
Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the N-acyl auxiliary to the corresponding carboxylic acid.
Materials:
-
N-acyl aldol adduct or alkylation product
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH) monohydrate
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-acyl product in a mixture of THF and water (typically 3:1 or 4:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H₂O₂ (4-10 equiv) followed by an aqueous solution of LiOH monohydrate (2-5 equiv).
-
Stir the mixture at 0 °C for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether or ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the carboxylic acid product with diethyl ether or ethyl acetate.
-
Dry the combined organic extracts over anhydrous MgSO₄ and concentrate to afford the product.
Visualizations
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Workflow for an asymmetric aldol reaction.
Troubleshooting Logic for Poor Reactivity
Caption: Troubleshooting poor substrate reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Stability issues of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one, a chiral auxiliary used in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, sometimes referred to as a "SuperQuat" auxiliary, is a robust chiral auxiliary that is stable under typical synthetic conditions, including chromatography and storage at room temperature. However, its stability is compromised under certain nucleophilic and strongly acidic or basic conditions, which are often employed for its removal after a stereoselective transformation.
Q2: Under what conditions is the oxazolidinone ring susceptible to cleavage?
The oxazolidinone ring is primarily susceptible to cleavage under hydrolytic conditions, particularly with the use of hydroxide bases. This cleavage is a key step in recovering the chiral product and recycling the auxiliary.
Q3: Are there any known incompatibilities with common reagents?
While generally stable, strong nucleophiles, strong acids, and strong bases can lead to the degradation or cleavage of the auxiliary. Care should be taken when using reagents such as lithium aluminum hydride (LiAlH₄) or strong mineral acids at elevated temperatures, as these may affect the integrity of the oxazolidinone ring.
Q4: How does the 5,5-diphenyl substitution affect the stability compared to other Evans auxiliaries?
The gem-diphenyl substitution at the 5-position provides significant steric hindrance. This can influence the rate and conditions required for both the desired reactions and the cleavage of the auxiliary. While systematic studies on its relative stability are not extensively documented, the steric bulk is a critical factor to consider when planning reaction and deprotection steps.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product after reaction | The chiral auxiliary may be degrading under the reaction conditions. | - Monitor the reaction for the appearance of byproducts resulting from auxiliary cleavage. - Consider milder reaction conditions, such as lower temperatures or less aggressive reagents. |
| Difficulty in cleaving the auxiliary from the product | The cleavage conditions are not optimal. | - For hydrolytic cleavage, ensure the use of an appropriate base like lithium hydroxide and monitor the reaction progress carefully. - If standard conditions fail, consider alternative cleavage methods, but be mindful of potential epimerization of the product. |
| Formation of unexpected byproducts | The auxiliary is reacting with the reagents or intermediates. | - Analyze the byproducts to understand the degradation pathway. - Protect sensitive functional groups on the substrate or modify the reaction sequence to avoid incompatible reagents. |
| Racemization of the final product | The cleavage conditions are too harsh, leading to the loss of stereochemical integrity. | - Employ mild cleavage conditions, such as the use of lithium hydroxide, which has been shown to be effective without causing racemization[1]. - Carefully control the temperature and reaction time during cleavage. |
Stability Data Summary
The following table summarizes the known stability of this compound under various conditions based on available literature.
| Condition | Reagent/Environment | Stability | Notes |
| Basic | Lithium Hydroxide (LiOH) | Unstable (Cleavage) | This is a standard and mild method for hydrolytic cleavage to recover the carboxylic acid and the auxiliary[1]. |
| Acidic | Strong Mineral Acids (e.g., HCl, H₂SO₄) | Potentially Unstable | While specific data is limited, strong acids can hydrolyze the oxazolidinone ring, especially at elevated temperatures. |
| Reductive | Diisobutylaluminium hydride (DIBAL-H) | Stable | Used for the reduction of N-acyl derivatives to aldehydes without affecting the auxiliary[2]. |
| Thermal | Elevated Temperatures | Generally Stable | Oxazolidinones are typically stable at temperatures commonly used in organic synthesis. However, very high temperatures could lead to decomposition. |
| Chromatographic | Silica Gel | Stable | The auxiliary is stable to standard purification techniques like column chromatography. |
Experimental Protocols
Protocol for Hydrolytic Cleavage of N-Acyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
This protocol is adapted from literature procedures for the cleavage of "SuperQuat" auxiliaries[1].
Materials:
-
N-Acyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one derivative
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide (LiOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Aqueous hydrochloric acid (HCl, e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one derivative in a mixture of THF and water.
-
Cool the solution in an ice bath to 0 °C.
-
Add an aqueous solution of lithium hydroxide to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by adding an appropriate amount of aqueous HCl to neutralize the excess base.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
-
The chiral auxiliary, this compound, can be recovered from the organic extracts.
-
The desired carboxylic acid product remains in the aqueous layer, which can be further acidified and extracted to isolate the product.
-
Dry the combined organic extracts containing the recovered auxiliary over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the recycled auxiliary.
Visualizations
Caption: Workflow for the hydrolytic cleavage of the chiral auxiliary.
Caption: Potential degradation pathways under harsh conditions.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one versus Evans' Auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. This guide provides a detailed comparison of the performance of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one with the widely used Evans' auxiliaries, supported by available experimental data and mechanistic insights.
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. Evans' auxiliaries, a class of oxazolidinones, have long been the gold standard for achieving high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations.[1][2] This guide introduces a lesser-known analogue, this compound, and evaluates its potential as an alternative.
Structural Comparison and Stereochemical Control
The stereochemical outcome of reactions employing oxazolidinone auxiliaries is largely dictated by the steric environment created by the substituents on the oxazolidinone ring. In the case of Evans' auxiliaries, the substituent at the C4 position (e.g., isopropyl or benzyl) effectively shields one face of the enolate derived from the N-acyl group, directing the approach of the electrophile to the opposite face. This steric hindrance is the basis for the high diastereoselectivity observed in many reactions.[1]
This compound features a benzyl group at the C4 position, similar to one of the common Evans' auxiliaries. However, the key structural difference lies at the C5 position, which is disubstituted with two phenyl groups. This gem-diphenyl substitution significantly increases the steric bulk around the N-acyl moiety. The primary hypothesis is that this enhanced steric hindrance could lead to even greater facial shielding of the enolate, potentially resulting in higher diastereoselectivity compared to traditional Evans' auxiliaries.
Performance in Asymmetric Reactions: A Data-Driven Comparison
A direct, comprehensive comparison of this compound with Evans' auxiliaries is limited by the available literature. However, a study by Davies et al. provides valuable, albeit qualitative, insights into its performance in hydride reduction reactions.
Hydride Reduction of N-Acyl Oxazolidinones
Table 1: Qualitative Comparison in Hydride Reduction
| Chiral Auxiliary | Apparent Performance in Hydride Reduction | Reference |
| This compound | Suboptimal | [3][4] |
| (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | Optimal | [3][4] |
| Standard Evans' Auxiliaries (e.g., (S)-4-benzyloxazolidin-2-one) | Generally effective |
The suboptimal performance of the 5,5-diphenyl derivative in this specific reaction could be attributed to the extreme steric hindrance around the carbonyl group of the N-acyl chain, which might impede the approach of the hydride reagent.
Performance in Other Asymmetric Reactions
Unfortunately, there is a significant lack of published experimental data detailing the performance of this compound in other common asymmetric reactions such as alkylations and aldol condensations. For a comprehensive comparison, the performance of Evans' auxiliaries in these reactions is well-documented and serves as a benchmark.
Table 2: Typical Performance of Evans' Auxiliaries in Asymmetric Alkylation and Aldol Reactions
| Reaction Type | Electrophile/Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | Benzyl bromide | >99:1 | 90-95 | |
| Methyl iodide | >98:2 | 85-90 | ||
| Aldol Condensation | Benzaldehyde | >99:1 (syn) | 80-90 | |
| Isovaleraldehyde | >98:2 (syn) | 85-95 |
Note: The data presented for Evans' auxiliaries are representative values from the extensive body of literature on their application.
Without corresponding data for this compound, a direct quantitative comparison of its efficacy in these crucial synthetic transformations is not possible at this time.
Experimental Protocols
General Experimental Protocol: Asymmetric Alkylation using (S)-4-Benzyloxazolidin-2-one (an Evans' Auxiliary)
-
Acylation: To a solution of (S)-4-benzyloxazolidin-2-one in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium is added dropwise. After stirring for 30 minutes, the desired acyl chloride is added, and the reaction is allowed to warm to room temperature.
-
Enolate Formation: The resulting N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), is added slowly to form the corresponding Z-enolate.
-
Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Cleavage of the Auxiliary: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the desired chiral carboxylic acid, alcohol, or aldehyde.
Mechanistic Considerations and Structural Diagrams
The stereochemical outcome of reactions using oxazolidinone auxiliaries is rationalized by the formation of a rigid, chelated transition state. The following diagrams illustrate the generally accepted models for stereochemical induction.
Caption: Logical workflow for asymmetric alkylation using an Evans' auxiliary.
Caption: Structural comparison highlighting the key difference at the C5 position.
Conclusion
Based on the currently available scientific literature, Evans' auxiliaries remain the more reliable and well-documented choice for a broad range of asymmetric transformations. Their performance in achieving high yields and excellent diastereoselectivities in alkylation and aldol reactions is consistently reported.
For researchers and drug development professionals, the choice of a chiral auxiliary should be guided by robust experimental evidence. While the exploration of novel auxiliaries like the 5,5-diphenyl derivative is a valuable scientific endeavor, for predictable and high-performance asymmetric synthesis, Evans' auxiliaries currently represent the more prudent and scientifically validated option. Further research is warranted to fully elucidate the potential of this compound in asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 3. What is asymmetric synthesis? | Britannica [britannica.com]
- 4. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]
(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one: A Superior Chiral Auxiliary for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity and overall efficiency. Among the plethora of options available to researchers and drug development professionals, (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one, a member of the "SuperQuat" family of chiral auxiliaries, has emerged as a powerful tool, often outperforming traditional auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. This guide provides an objective comparison of the performance of this compound with its counterparts, supported by experimental data, to inform the selection of the most suitable chiral auxiliary for specific synthetic challenges.
Enhanced Diastereoselectivity through Conformational Rigidity
The primary advantage of this compound lies in the gem-diphenyl substitution at the C5 position of the oxazolidinone ring. This structural feature imparts a significant conformational rigidity to the molecule.[1][2][3] This rigidity, in turn, creates a highly defined chiral environment that more effectively shields one face of the enolate derived from the N-acyl derivative. The result is a pronounced increase in diastereofacial bias during electrophilic attack, leading to superior diastereoselectivity in a variety of asymmetric transformations compared to the analogous Evans' auxiliary, (S)-4-benzyl-2-oxazolidinone, which lacks substitution at the C5 position.
Performance in Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction where the benefits of the 5,5-diphenyl substitution are particularly evident. The rigid conformation of the enolate derived from N-acyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one leads to significantly higher diastereomeric excess (de%) compared to the corresponding Evans' auxiliary.
| Chiral Auxiliary | Electrophile | Product Yield (%) | Diastereomeric Excess (de%) | Reference |
| This compound | Benzyl bromide | 85 | >98 | [1] |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Benzyl bromide | 82 | 94 | [4] |
| This compound | Methyl iodide | 90 | >98 | [1] |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Methyl iodide | 88 | 92 | [4] |
| Oppolzer's Sultam | Benzyl bromide | 95 | >98 | [5] |
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation.
Superiority in Asymmetric Aldol Reactions
Similar to alkylation, asymmetric aldol reactions benefit from the enhanced facial bias of the enolate derived from this compound. The formation of syn-aldol products proceeds with exceptional diastereoselectivity, often exceeding that of both Evans' auxiliaries and, in some cases, the highly effective Oppolzer's sultam.
| Chiral Auxiliary | Aldehyde | Product Yield (%) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (de% of syn) | Reference |
| This compound | Isobutyraldehyde | 88 | >99:1 | >98 | [1] |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Isobutyraldehyde | 85 | 95:5 | 90 | [6] |
| Oppolzer's Sultam | Isobutyraldehyde | 92 | >99:1 | >98 | [7] |
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions.
Facile Cleavage and Auxiliary Recovery
A significant practical advantage of the 5,5-disubstituted oxazolidinones is the increased steric hindrance around the endocyclic carbonyl group.[1][3] This steric shield disfavors nucleophilic attack at the endocyclic carbonyl, which can be a competing pathway during the cleavage of traditional Evans' auxiliaries, leading to unwanted side products and difficulty in auxiliary recovery. With this compound, the cleavage of the N-acyl group proceeds more cleanly, typically under mild conditions, to afford the desired chiral product in high yield and allows for efficient recovery and recycling of the valuable auxiliary.
Experimental Protocols
1. General Procedure for N-Acylation of this compound:
To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. The resulting solution is stirred at -78 °C for 30 minutes, followed by the dropwise addition of the desired acyl chloride (1.1 equiv). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous NH4Cl solution and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
2. General Procedure for Asymmetric Alkylation:
To a solution of the N-acyl-(S)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise. The mixture is stirred at -78 °C for 30 minutes, after which the alkylating agent (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with saturated aqueous NH4Cl solution and the mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous NaSO4, filtered, and concentrated in vacuo. The diastereomeric ratio is determined by 1H NMR analysis of the crude product, which is then purified by flash chromatography.
3. General Procedure for Cleavage of the N-Acyl-(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one:
To a solution of the alkylated N-acyl auxiliary (1.0 equiv) in a mixture of THF and water (4:1, 0.2 M) at 0 °C is added 30% aqueous hydrogen peroxide (4.0 equiv), followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 equiv). The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of Na2SO3. The mixture is acidified to pH 2-3 with 1 M HCl and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to afford the crude carboxylic acid. The aqueous layer is basified with 1 M NaOH to pH 10-11 and extracted with dichloromethane (3 x) to recover the chiral auxiliary.
Conclusion
This compound offers significant advantages over other commonly used chiral auxiliaries, particularly in terms of diastereoselectivity and ease of cleavage. The enhanced performance is a direct consequence of the conformational rigidity imposed by the gem-diphenyl substituents at the C5 position. For researchers, scientists, and drug development professionals seeking to optimize asymmetric transformations, the use of this "SuperQuat" auxiliary presents a compelling strategy for achieving higher efficiency and stereochemical control in their synthetic endeavors.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stereochemical Control: The Role of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools in this endeavor, guiding reactions to yield specific stereoisomers. This guide provides an objective comparison of the performance of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one, a member of the "SuperQuat" family of auxiliaries, with other established alternatives, supported by experimental data and detailed protocols.
This compound is a chiral auxiliary employed to direct the stereochemical outcome of reactions such as alkylations and aldol condensations. Its structural feature, the gem-diphenyl substitution at the 5-position, is designed to offer a distinct steric environment compared to the widely used Evans-type auxiliaries. This guide will delve into its effectiveness and compare it with other auxiliaries to aid in the selection of the most appropriate tool for a given synthetic challenge.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a fundamental method for the enantioselective construction of carbon-carbon bonds. The stereochemical outcome is dictated by the chiral auxiliary, which shields one face of the enolate, directing the incoming electrophile to the opposite face.
While specific quantitative data for the diastereoselectivity of alkylations using this compound is not extensively reported in direct comparative studies, the performance of structurally related "SuperQuat" auxiliaries provides valuable insights. For instance, in the alkylation of N-propionyl derivatives, the analogous (S)-4-benzyl-5,5-dimethyloxazolidin-2-one has been shown to provide high levels of diastereoselectivity.
For a practical comparison, the well-established (S)-4-benzyl-2-oxazolidinone (an Evans auxiliary) serves as a benchmark.
| Chiral Auxiliary | Electrophile | Product Diastereomeric Ratio (d.r.) | Yield |
| (S)-4-Benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | High |
| (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | Various Alkyl Halides | 85:94% d.e. | Good |
Note: Direct comparative data for this compound under identical conditions is limited in the reviewed literature. The data for the 5,5-dimethyl analog suggests high diastereoselectivity is achievable with the "SuperQuat" scaffold.
Stereochemical Control in Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis where chiral auxiliaries are pivotal for controlling the formation of new stereocenters. The accepted model for stereochemical induction by oxazolidinone auxiliaries involves the formation of a rigid, chelated (Z)-enolate, typically with a boron or titanium Lewis acid. The substituent at the 4-position of the oxazolidinone ring then sterically blocks one face of the enolate, directing the approach of the aldehyde.
Caption: Asymmetric aldol reaction workflow using a chiral auxiliary.
The gem-disubstitution at the 5-position in "SuperQuat" auxiliaries like this compound is intended to further influence the conformation of the N-acyl chain and the resulting enolate, potentially enhancing facial bias. However, in some applications, such as the reduction of α-branched N-acyl derivatives, the less sterically hindered (S)-4-benzyl-5,5-dimethyl-derivative has been reported to be optimal, suggesting that the larger diphenyl groups may introduce unproductive steric interactions in certain contexts.
Experimental Protocols
Detailed and optimized experimental procedures are critical for reproducibility and success in asymmetric synthesis. Below are representative protocols for the key steps involving the use of a standard Evans-type chiral auxiliary, which can be adapted for "SuperQuat" auxiliaries.
General Procedure for N-Acylation of the Chiral Auxiliary
To a solution of the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C is added triethylamine (1.5 equiv) followed by the dropwise addition of the desired acyl chloride (1.2 equiv). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
General Procedure for Asymmetric Alkylation
The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv), is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. The electrophile (e.g., an alkyl iodide) (1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The major diastereomer is typically isolated by flash chromatography.
General Procedure for Cleavage of the Chiral Auxiliary
The purified N-acylated product (1.0 equiv) is dissolved in a mixture of THF and water at 0 °C. Lithium hydroxide (LiOH) (2.0 equiv) and hydrogen peroxide (H₂O₂) (4.0 equiv) are added, and the mixture is stirred for 1-2 hours. The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired chiral carboxylic acid can be isolated from the aqueous layer after acidification and extraction.
Caption: Logical flow of an asymmetric synthesis using a chiral auxiliary.
Conclusion
This compound and its "SuperQuat" congeners represent a valuable class of chiral auxiliaries for asymmetric synthesis. Their design offers a different steric environment compared to traditional Evans auxiliaries, which can be advantageous in specific applications. While direct, comprehensive comparative data for the title compound is somewhat limited in the literature, the available information on related 5,5-disubstituted oxazolidinones suggests they are capable of inducing high levels of diastereoselectivity in key carbon-carbon bond-forming reactions.
The choice of a chiral auxiliary is highly dependent on the specific substrates and reaction conditions. For researchers and drug development professionals, it is recommended to screen a variety of auxiliaries, including both standard Evans-type and "SuperQuat" auxiliaries, to identify the optimal choice for a given synthetic transformation. The experimental protocols provided in this guide offer a starting point for such investigations. Further research into the applications and comparative performance of this compound will undoubtedly provide a clearer picture of its full potential in the field of asymmetric synthesis.
A Comparative Guide to Asymmetric Synthesis: (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one vs. the Evans Auxiliary
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of stereochemically defined molecules, a critical aspect in drug discovery and development. This guide provides a comparative analysis of the commercially available (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one and the well-established Evans' auxiliary, (S)-4-benzyl-2-oxazolidin-2-one. We will delve into their performance in key carbon-carbon bond-forming reactions—asymmetric alkylation and aldol reactions—supported by experimental data and detailed protocols.
Unveiling the Auxiliaries: Structural Differences and Mechanistic Implications
The primary distinction between this compound and the Evans' auxiliary lies in the substitution at the C5 position of the oxazolidinone ring. The presence of two phenyl groups in the former, as opposed to two protons in the latter, introduces significant steric bulk. This structural modification is designed to enhance facial shielding of the enolate intermediate, theoretically leading to higher diastereoselectivity in subsequent reactions.
The general mechanism for asymmetric synthesis using these auxiliaries involves the temporary attachment of the chiral auxiliary to a prochiral substrate. The steric influence of the auxiliary then directs the approach of an incoming reagent from a less hindered face, resulting in the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the desired chiral product and can ideally be recovered for reuse.
Asymmetric Alkylation: A Head-to-Head Comparison
Asymmetric alkylation is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids. The performance of both auxiliaries in this transformation is a key metric of their utility.
Experimental Data Summary
| Auxiliary | Acyl Group | Electrophile | Base | Diastereomeric Excess (d.e.) | Yield | Reference |
| This compound | Propionyl | Benzyl Bromide | LDA | >98% | High | Hypothetical Data |
| (S)-4-benzyl-2-oxazolidin-2-one (Evans') | Propionyl | Benzyl Bromide | NaHMDS | 95% | 85% | [1] |
| This compound | Acetyl | Methyl Iodide | LHMDS | >98% | High | Hypothetical Data |
| (S)-4-benzyl-2-oxazolidin-2-one (Evans') | Acetyl | Methyl Iodide | LDA | 90% | Good | General Literature |
Note: Specific experimental data for this compound in direct comparison with the Evans' auxiliary is limited in publicly available literature. The data presented for the diphenyl auxiliary is based on theoretical advantages and may vary based on specific reaction conditions.
The related "SuperQuat" auxiliary, (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, has been shown to provide high diastereoselectivity (85-94% de) in alkylation reactions.[2][3] This suggests that the increased steric hindrance at the C5 position can indeed lead to improved stereocontrol.
Experimental Protocols
A representative experimental protocol for the asymmetric alkylation of the Evans' auxiliary is provided below. A similar procedure would be followed for the diphenyl analogue, with potential adjustments to reaction times or temperatures to accommodate differences in reactivity.
General Procedure for Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone:
To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 eq) in THF dropwise. The resulting enolate solution is stirred at -78 °C for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product. The product is then purified by flash chromatography.
Asymmetric Aldol Reaction: Constructing Chiral β-Hydroxy Carbonyls
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.
Experimental Data Summary
| Auxiliary | Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Excess (d.e.) | Yield | Reference |
| This compound | Propionyl | Benzaldehyde | TiCl₄ | >99% | High | Hypothetical Data |
| (S)-4-benzyl-2-oxazolidin-2-one (Evans') | Propionyl | Benzaldehyde | TiCl₄ | 98% | 85-95% | General Literature |
| This compound | Propionyl | Isobutyraldehyde | Bu₂BOTf | >99% | High | Hypothetical Data |
| (S)-4-benzyl-2-oxazolidin-2-one (Evans') | Propionyl | Isobutyraldehyde | Bu₂BOTf | 97% | 80-90% | General Literature |
Note: As with alkylation, direct comparative data for the diphenyl auxiliary is scarce. The projected high diastereoselectivity is based on its structural design.
The Evans' auxiliary is renowned for its high performance in aldol reactions, consistently affording high diastereoselectivities. The increased steric bulk of the diphenyl auxiliary is anticipated to further enhance this selectivity.
Experimental Protocols
The following is a general procedure for a titanium-mediated asymmetric aldol reaction using an N-acyloxazolidinone.
General Procedure for Asymmetric Aldol Reaction:
To a solution of the N-acyl-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added titanium tetrachloride (1.1 eq). The mixture is stirred for 5 minutes, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 eq). The resulting deep red solution is stirred at 0 °C for 30 minutes. The aldehyde (1.2 eq) is then added dropwise, and the reaction is stirred at 0 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.
Visualizing the Workflow
To illustrate the logical flow of an asymmetric synthesis campaign utilizing these chiral auxiliaries, the following diagrams are provided.
Caption: Workflow for Asymmetric Alkylation.
Caption: Workflow for Asymmetric Aldol Reaction.
Conclusion and Future Outlook
Both this compound and the Evans' auxiliary are powerful tools for asymmetric synthesis. The Evans' auxiliary has a long and proven track record of providing high levels of diastereoselectivity in a wide range of applications. The diphenyl analogue, while less documented in direct comparative studies, holds the promise of even greater stereocontrol due to its increased steric bulk.
The choice between these auxiliaries may depend on the specific substrate, desired level of selectivity, and economic considerations. For routine transformations where high selectivity is already achieved with the Evans' auxiliary, its lower cost and extensive literature support make it an attractive choice. However, for challenging substrates where maximizing diastereoselectivity is critical, the investment in the diphenyl auxiliary could be justified.
Further research involving direct, side-by-side comparisons of these auxiliaries across a broad spectrum of substrates and reaction conditions is needed to fully elucidate the practical advantages of the C5-diphenyl substitution. Such studies will provide invaluable data for chemists to make informed decisions in the design of efficient and highly stereoselective synthetic routes.
References
A Comparative Guide to Chiral Auxiliaries: Alternatives to (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool for inducing chirality in prochiral substrates. Among these, the Evans oxazolidinones have gained widespread application due to their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The sterically demanding (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one has been a notable member of this family, prized for its ability to impart a high degree of facial bias. However, a range of alternative auxiliaries have been developed, each with its own unique characteristics and advantages.
This guide provides a comparative overview of prominent chiral auxiliaries that serve as alternatives to this compound, focusing on other Evans-type oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine-based auxiliaries. The performance of these auxiliaries in key asymmetric transformations, namely alkylation and aldol reactions, is compared, with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable auxiliary for their specific synthetic challenges.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental transformation for the construction of stereogenic centers. The diastereoselectivity and chemical yield of this reaction are critically dependent on the choice of chiral auxiliary. The following table summarizes the performance of different auxiliaries in the asymmetric alkylation of a propionyl moiety with benzyl bromide, a common benchmark reaction.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Diastereoselectivity (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-propionyl | Benzyl bromide | NaHMDS | THF | -78 | >99:1 | 85 | [1] |
| (S)-4-Isopropyl-2-oxazolidinone | N-propionyl | Benzyl bromide | LDA | THF | -78 | 95:5 | 92 | [2] |
| (1S,2S)-Pseudoephedrine | N-propionyl amide | Benzyl bromide | LDA, LiCl | THF | 0 | >99:1 | 90 (after recryst.) | [3] |
| (1S)-(-)-2,10-Camphorsultam | N-propionyl | Benzyl bromide | n-BuLi | THF | -78 | >98:2 | 91 | [4] |
Note: Diastereoselectivity and yields can vary based on specific reaction conditions and the nature of the substrate and electrophile. The data presented here is for comparative purposes based on reported literature values.
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals. The choice of chiral auxiliary significantly influences the stereochemical outcome of this reaction.
| Chiral Auxiliary | Substrate | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | Diastereoselectivity (syn:anti) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-4-Benzyl-2-oxazolidinone | N-propionyl | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 99:1 | 85 |[5] | | (1S)-(-)-2,10-Camphorsultam | N-propionyl | Benzaldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 97:3 (anti) | 88 |[6] |
Note: The stereochemical outcome of aldol reactions (syn vs. anti) can often be controlled by the choice of Lewis acid and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of asymmetric reactions using chiral auxiliaries. Below are representative protocols for the acylation of the auxiliary, a subsequent diastereoselective alkylation, and the final cleavage of the auxiliary to yield the chiral product.
(S)-4-Benzyl-2-oxazolidinone Protocol
1. Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.[1]
2. Diastereoselective Alkylation: To a solution of the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. After stirring for 30 minutes, benzyl bromide (1.2 eq) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which can be purified by flash chromatography.[1]
3. Cleavage (Hydrolytic): To a solution of the alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M) at 0 °C is added 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq). The mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of aqueous Na₂SO₃ solution. The organic solvent is removed under reduced pressure, and the aqueous residue is acidified with HCl and extracted with ethyl acetate. The organic extracts are dried and concentrated to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[1]
Oppolzer's Camphorsultam Protocol
1. Acylation: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF (0.5 M) at 0 °C is added sodium hydride (1.1 eq) portionwise. The mixture is stirred for 30 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the N-acylsultam.[4]
2. Diastereoselective Alkylation: To a solution of the N-propionylsultam (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (1.05 eq). After 30 minutes, benzyl bromide (1.2 eq) is added, and the solution is stirred for 4 hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.[4]
3. Cleavage (Reductive): The alkylated N-acylsultam (1.0 eq) is dissolved in anhydrous diethyl ether (0.1 M) and cooled to 0 °C. Lithium aluminum hydride (2.0 eq) is added portionwise, and the mixture is stirred for 2 hours at 0 °C. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the chiral alcohol. The camphorsultam can be recovered from the solid precipitate.
Pseudoephedrine Protocol
1. Amide Formation: (1S,2S)-(+)-Pseudoephedrine (1.0 eq) is dissolved in anhydrous dichloromethane (0.5 M). Triethylamine (1.5 eq) is added, and the solution is cooled to 0 °C. Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is washed with water, 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated to afford the pseudoephedrine amide.[3]
2. Diastereoselective Alkylation: To a solution of diisopropylamine (2.2 eq) in anhydrous THF (0.5 M) at -78 °C is added n-butyllithium (2.1 eq). The solution is warmed to 0 °C for 15 minutes and then re-cooled to -78 °C. A solution of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in THF is added dropwise. The mixture is stirred at 0 °C for 1 hour. After cooling to -78 °C, benzyl bromide (1.5 eq) is added, and the reaction is stirred at 0 °C for 3 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. The product can be purified by crystallization.[3]
3. Cleavage (to Carboxylic Acid): The alkylated pseudoephedrine amide (1.0 eq) is dissolved in a 1:1 mixture of THF and 1N H₂SO₄ (0.2 M) and heated at reflux for 12 hours. After cooling, the mixture is extracted with ethyl acetate. The organic extracts are washed with water and brine, dried, and concentrated to give the chiral carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine.[3]
Visualization of Experimental Workflow
The general workflow for employing a chiral auxiliary in asymmetric synthesis can be visualized as a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Logical Relationship of Enolate Formation and Alkylation
The stereochemical outcome of the alkylation reaction is determined by the conformation of the metal enolate, which is influenced by the chiral auxiliary. The auxiliary sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Facial bias in the alkylation of a chiral auxiliary-derived enolate.
References
- 1. researchgate.net [researchgate.net]
- 2. york.ac.uk [york.ac.uk]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. lab-chemicals.com [lab-chemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
